3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Description
Properties
IUPAC Name |
3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFIJVTRPXNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN=C3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase, where this compound acts as an inhibitor. This inhibition affects the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial secondary messengers in cellular signaling pathways. Additionally, this compound has been shown to interact with various receptors, including tyrosine kinase receptors, modulating their activity and downstream signaling cascades.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphodiesterase by this compound leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn activate protein kinase A and protein kinase G, respectively. These kinases play pivotal roles in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of phosphodiesterase enzymes, leading to their inhibition. This binding is facilitated by the unique structural features of the compound, including the cyclobutylmethoxy group, which enhances its affinity for the enzyme. Additionally, this compound has been shown to interact with tyrosine kinase receptors, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular responses, contributing to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of phosphodiesterase activity, resulting in prolonged elevation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels. In vivo studies have demonstrated that the compound can exert long-term anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects have been observed. These include hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound in these organs. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired pharmacological effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can either be excreted or further metabolized, influencing the overall pharmacokinetics of the compound. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides and multidrug resistance-associated proteins, which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of the compound in the bloodstream. The localization and accumulation of this compound in specific tissues can also impact its pharmacological effects and toxicity profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, influencing its activity and function. The localization of this compound in the nucleus is particularly important for its effects on gene expression and cellular signaling pathways.
Biological Activity
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a novel compound that has garnered interest for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex tetrahydropyrido structure which contributes to its biological properties. The molecular formula is C13H16N4O, and it has a molecular weight of 232.29 g/mol. Its structural features include:
- Cyclobutylmethoxy group which enhances lipophilicity.
- Pyridazine core , known for various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the compound's inhibitory activity against the KRAS G12D mutation , a common mutation in various cancers. This mutation is associated with poor prognosis and resistance to therapies. The compound shows promise as an antitumor agent through the following mechanisms:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines such as T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range (approximately 2-3 µM) .
- Induction of Apoptosis : Flow cytometry analysis indicates that treatment with this compound leads to significant apoptosis in sensitive cancer cell lines. This suggests a potential role in promoting programmed cell death in malignant cells .
- Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression, leading to G1 phase arrest in treated cells. This effect is crucial for preventing cancer cell proliferation .
Study 1: Efficacy Against Breast Cancer
A study evaluated the efficacy of this compound against breast cancer cell lines T-47D and MDA-MB-231. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T-47D | 2.18 ± 0.07 | Induces apoptosis |
| MDA-MB-231 | 2.44 ± 0.08 | Cell cycle arrest |
The study concluded that the compound exhibits potent anticancer activity with acceptable selectivity towards malignant cells over non-tumorigenic cells .
Study 2: Inhibition of KRAS G12D Mutation
Another significant finding relates to the compound's ability to inhibit the KRAS G12D mutation specifically. This was tested in a series of assays where the compound demonstrated:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives of tetrahydropyrido compounds showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways (e.g., PI3K/Akt/mTOR pathway) .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Case Study : In vitro studies using neuronal cell cultures revealed that this compound could protect neurons from oxidative stress-induced apoptosis. This effect was linked to the compound's ability to enhance the expression of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor) .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored:
- Research Insights : Preliminary screenings showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclobutyl group could enhance potency .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidines
Structural Features: These bicyclic 6-6 systems replace the pyridazine ring with a pyrimidine. Derivatives like 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines exhibit antimalarial and antibacterial activities by acting as folate antagonists . Key Differences:
- The pyrimidine ring enhances hydrogen-bonding capacity compared to pyridazine.
- Substitutions at positions 2 and 4 are critical for biological activity, unlike the 3-position in the target compound.
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Structural Features : This analogue replaces the cyclobutylmethoxy group with a chlorine atom at position 3.
Key Differences :
- The chloro substituent increases electrophilicity, enabling nucleophilic substitution reactions .
- Demonstrated utility as an intermediate for further functionalization, e.g., in synthesizing hydrazone derivatives like Endralazine (a vasodilator) .
| Parameter | 3-(Cyclobutylmethoxy) Derivative | 3-Chloro Derivative |
|---|---|---|
| Reactivity | Stable ether linkage | Reactive towards nucleophiles |
| Applications | Undisclosed (discontinued) | Intermediate for drug synthesis |
GPR119 Modulators (Pyrido[3,4-d]pyrimidines)
Structural Features: These compounds, such as Schering’s 7-substituted pyrido[3,4-d]pyrimidinones, target GPR119 for metabolic disorders. Key Differences:
BET Inhibitors (Thieno[2,3-d]pyrimidinones)
Structural Features: These derivatives, e.g., CRCM5484, feature a thieno-pyrimidinone core. Key Differences:
Bcl-xL Inhibitors (Pyrido[2,3-c]pyridazines)
Structural Features : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazines inhibit Bcl-xL for cancer therapy .
Key Differences :
- Substitutions at positions 6 and 7 (vs. position 3) drive pro-apoptotic activity.
- The cyclobutylmethoxy group’s lipophilicity may reduce solubility compared to smaller substituents.
Structure-Activity Relationship (SAR) Insights
- Position 3 Substitutions : Cyclobutylmethoxy enhances lipophilicity but may limit bioavailability. Chloro or benzoyl groups (e.g., Endralazine) introduce reactivity or target-specific binding .
- Core Modifications: Pyrimidine or thieno rings (vs. pyridazine) alter hydrogen-bonding and electronic profiles, affecting target selectivity .
Preparation Methods
Core Synthesis: Formation of the 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine Scaffold
The synthesis typically begins with the construction of the bicyclic pyridopyridazine framework. This core is often prepared via cyclization reactions involving suitable pyridazine precursors and cyclic amines or related intermediates.
- Starting Materials: Commonly used starting materials include 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives or related heterocyclic amines.
- Cyclization Conditions: Cyclization is achieved under controlled heating in solvents such as dichloromethane or other aprotic solvents, sometimes in the presence of acid catalysts or dehydrating agents to promote ring closure.
- Example: One documented approach involves dissolving 2-amino-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine dihydrochloride in dichloromethane, followed by treatment with tert-butyl reagents to facilitate cyclization and substitution at desired positions.
Optimization and Yield Considerations
Several parameters affect the efficiency and yield of the synthesis:
| Parameter | Typical Conditions | Impact on Yield/Quality |
|---|---|---|
| Solvent | Dichloromethane, DMF, DMSO | Solubility and reaction rate |
| Temperature | Room temperature to reflux | Influences reaction kinetics |
| Catalyst/Base | Potassium carbonate, sodium hydride | Facilitates substitution reaction |
| Reaction Time | Several hours to overnight | Ensures completion of substitution |
| Purification Method | Chromatography, recrystallization | Enhances purity and isolate product |
Alternative Synthetic Routes and Analogues
Patent literature reveals related synthetic strategies for pyridazinone and pyridopyridazine derivatives with similar substitution patterns, which can be adapted for this compound:
- Use of bicyclic carbocyclic intermediates for ring fusion.
- Employing spiro ring systems or fused ring systems to modify the core structure.
- Variations in substituent introduction using different alkoxy groups or functionalized side chains.
These alternative methods provide flexibility in synthesizing analogues and optimizing pharmacological properties.
Summary of Key Research Findings
- The preparation of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine involves multi-step synthesis with careful control of cyclization and substitution reactions.
- Etherification to introduce the cyclobutylmethoxy group is a critical step, requiring appropriate base catalysis and solvent choice.
- Patent US8969335B2 outlines a method involving dichloromethane as solvent and tert-butyl reagents for ring formation and substitution.
- Alternative bicyclic systems and substitution patterns are described in related patents, offering synthetic versatility.
- The compound's synthesis is typically followed by purification steps to ensure pharmaceutical-grade purity.
This detailed overview consolidates the preparation methods of this compound based on authoritative patent sources and chemical synthesis principles, providing a comprehensive guide for researchers and chemists engaged in its synthesis and development.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, and how is its structure validated?
Answer:
The synthesis typically involves multi-step protocols, including cyclization and functionalization reactions. For example:
- Cyclobutylmethoxy introduction : Alkylation or nucleophilic substitution using cyclobutylmethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyridazine core formation : Cyclocondensation of diamine precursors with ketones or aldehydes, followed by dehydrogenation .
Characterization :- NMR spectroscopy (¹H/¹³C) confirms substituent positions and ring saturation .
- HRMS validates molecular weight (e.g., theoretical vs. observed mass accuracy within 0.0162 Da ).
- X-ray crystallography resolves the tetrahydropyrido ring conformation (mean C–C bond length: 0.004 Å ).
Advanced: How can reaction conditions be optimized to minimize byproducts during cyclobutylmethoxy group installation?
Answer:
Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 min, 85% yield for analogous pyridazines ).
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the oxygen atom in cyclobutylmethanol .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) mitigate side reactions during coupling steps .
Advanced: How do researchers resolve contradictions in purity data between synthetic batches?
Answer:
Analytical workflows include:
- HPLC-MS : Quantifies impurities (e.g., residual hydrazine intermediates) and confirms purity (61% in a related pyridazine derivative ).
- DSC/TGA : Identifies polymorphic forms or hydrate formation affecting melting points (e.g., 223–225°C ).
- Reproducibility checks : Repeating reactions under inert atmospheres (Ar/N₂) to exclude oxidative byproducts .
Advanced: What structural modifications enhance the compound’s binding affinity for kinase targets?
Answer:
- Substituent effects :
- SAR studies : Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets, guiding synthesis .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
- Oxidant selection : Sodium hypochlorite (NaOCl) replaces toxic Cr(VI) salts for oxidative ring closure, achieving 73% yield in ethanol .
- Solvent-free conditions : Mechanochemical grinding (e.g., ball-milling) reduces waste in cyclization steps .
- Catalyst recycling : Immobilized enzymes or reusable Pd catalysts minimize heavy-metal contamination .
Basic: What spectroscopic techniques differentiate regioisomers during synthesis?
Answer:
- NOESY NMR : Identifies spatial proximity of cyclobutylmethoxy protons to pyridazine hydrogens .
- IR spectroscopy : Detects carbonyl stretches (e.g., 1680–1720 cm⁻¹) to distinguish ester vs. amide regioisomers .
- High-resolution MS/MS : Fragmentation patterns confirm substituent positions (e.g., m/z 550.0978 vs. 550.0816 ).
Advanced: How does X-ray crystallography clarify conformational dynamics of the tetrahydropyrido ring?
Answer:
- Single-crystal analysis : Reveals boat vs. chair conformations (torsion angles: 5–10° deviations ).
- Hydrogen bonding : Stabilizes the fused pyridazine-pyridine system (e.g., N–H···O interactions ).
- Thermal ellipsoids : Quantify atomic displacement parameters (ADPs) to assess ring flexibility .
Advanced: What computational models predict metabolic stability of derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
